Methyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanoate Methyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18039287
InChI: InChI=1S/C17H25BO4/c1-16(2)17(3,4)22-18(21-16)14-11-9-13(10-12-14)7-6-8-15(19)20-5/h9-12H,6-8H2,1-5H3
SMILES:
Molecular Formula: C17H25BO4
Molecular Weight: 304.2 g/mol

Methyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanoate

CAS No.:

Cat. No.: VC18039287

Molecular Formula: C17H25BO4

Molecular Weight: 304.2 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanoate -

Specification

Molecular Formula C17H25BO4
Molecular Weight 304.2 g/mol
IUPAC Name methyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanoate
Standard InChI InChI=1S/C17H25BO4/c1-16(2)17(3,4)22-18(21-16)14-11-9-13(10-12-14)7-6-8-15(19)20-5/h9-12H,6-8H2,1-5H3
Standard InChI Key BSUJPQYUSOSLLE-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CCCC(=O)OC

Introduction

Chemical Identity and Structural Features

Methyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanoate (CAS: 490035-83-1) is characterized by the following properties :

PropertyValue
Molecular FormulaC₁₇H₂₅BO₄
Molecular Weight304.2 g/mol
IUPAC NameMethyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanoate
Key Functional GroupsPinacol boronate, Butanoate ester

The compound’s structure comprises a phenylbutanoate backbone linked to a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety. This configuration stabilizes the boronic acid group, enhancing its utility in palladium-catalyzed reactions .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves sequential functionalization:

  • Boronation: Aryl halides undergo Miyaura borylation with bis(pinacolato)diboron ([B₂(pin)₂]) in the presence of Pd catalysts (e.g., Pd(dppf)Cl₂) .

  • Esterification: The resulting boronate intermediate is esterified with methanol under acidic or basic conditions to yield the final product .

Example Protocol :

  • Reactants: 4-Bromophenylbutanoic acid, bis(pinacolato)diboron.

  • Catalyst: PdCl₂(dppf) (1 mol%).

  • Solvent: 1,4-dioxane/water (4:1).

  • Conditions: 80°C, 12 h under inert atmosphere.

  • Yield: ~70–85% (estimated from analogous reactions).

Purification and Characterization

  • Purification: Column chromatography (silica gel, hexane/ethyl acetate).

  • Characterization:

    • NMR: ¹H NMR (CDCl₃) δ 1.35 (s, 12H, pinacol CH₃), 2.40 (t, 2H, CH₂COO), 3.65 (s, 3H, OCH₃) .

    • MS: ESI-MS m/z 305.2 [M+H]⁺.

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound serves as a boron nucleophile in Pd-catalyzed couplings with aryl halides, enabling C–C bond formation . For instance:
Ar–X+Boronated EsterPd(0)Ar–Ar’+Byproducts\text{Ar–X} + \text{Boronated Ester} \xrightarrow{\text{Pd(0)}} \text{Ar–Ar'} + \text{Byproducts}
Advantages:

  • Tolerance of ester functionalities without hydrolysis .

  • High yields in sterically demanding reactions .

Pharmaceutical Intermediates

  • Drug Discovery: Used to synthesize kinase inhibitors and anticancer agents .

  • Prodrug Design: The ester group facilitates hydrolysis to active carboxylic acids in vivo .

Physicochemical Properties

PropertyValueMethod
Melting Point80–84°CDifferential Scanning Calorimetry
SolubilitySoluble in THF, DCM, ethersEmpirical testing
StabilityStable at RT (dry conditions)Accelerated aging

Thermal Stability: Decomposes above 200°C, releasing boron oxides .

Future Research Directions

  • Catalyst Development: Exploring Ni or Cu catalysts for cost-effective couplings .

  • Bioconjugation: Functionalizing biomolecules via boronate-ester linkages .

  • Green Chemistry: Solvent-free or aqueous-phase reactions to reduce waste .

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